![molecular formula C19H14N4OS B2425318 N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034562-88-2](/img/structure/B2425318.png)
N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-([2,3’-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide” is a chemical compound that belongs to the class of benzo[d]thiazole-2-carboxamides . These compounds have been studied for their potential as antituberculosis chemotypes .
Synthesis Analysis
The synthesis of similar compounds involves a three-step methodology which includes a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates, the precursor of the desired carboxylic acids . The compounds are synthesized through CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Scientific Research Applications
- Methodology : Molecular docking studies supported the binding of these potent compounds to their protein receptors .
Anti-Inflammatory Properties
Anticancer Activity
Cell Migration Inhibition
ADMET Predictions and Drug Design
Mechanism of Action
Target of Action
Similar compounds, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been reported to target pantothenate synthetase of mycobacterium tuberculosis .
Mode of Action
Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern and stability of the protein–ligand complex .
Biochemical Pathways
Similar compounds have shown selective inhibition of mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis .
Future Directions
The development of benzo[d]thiazole-2-carboxamides as new antituberculosis chemotypes suggests potential future directions for “N-([2,3’-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide”. The compounds can serve as a new starting point for the development of anti-TB agents with therapeutic potential . Furthermore, a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .
properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(19-23-15-7-1-2-8-16(15)25-19)22-12-14-6-4-10-21-17(14)13-5-3-9-20-11-13/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSOISCZLLXZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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